molecular formula C18H19FN4O B5348757 5-(4-fluorophenyl)-7-(3-methoxy-1-piperidinyl)pyrazolo[1,5-a]pyrimidine

5-(4-fluorophenyl)-7-(3-methoxy-1-piperidinyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5348757
M. Wt: 326.4 g/mol
InChI Key: QBOVRAHOHONFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-7-(3-methoxy-1-piperidinyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has been the focus of a significant amount of scientific research. This compound has shown potential in various areas, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-7-(3-methoxy-1-piperidinyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to act as a modulator of various neurotransmitters and receptors, including dopamine, serotonin, and adenosine receptors. This compound has also been shown to inhibit the activity of various enzymes, including phosphodiesterase and cyclin-dependent kinase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-fluorophenyl)-7-(3-methoxy-1-piperidinyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potential as a lead compound for the development of new drugs. This compound has also been shown to have good bioavailability and metabolic stability. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before use in humans.

Future Directions

There are several future directions for the research on 5-(4-fluorophenyl)-7-(3-methoxy-1-piperidinyl)pyrazolo[1,5-a]pyrimidine. One direction is the further investigation of its mechanism of action and its potential as a modulator of various neurotransmitters and receptors. Another direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, the potential toxicity of this compound needs to be further evaluated to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 5-(4-fluorophenyl)-7-(3-methoxy-1-piperidinyl)pyrazolo[1,5-a]pyrimidine can be achieved through various methods. One such method involves the reaction of 4-fluoroaniline with 2,6-dichloropyrazine in the presence of a base, followed by the reaction of the resulting intermediate with 3-methoxy-1-piperidine. Another method involves the reaction of 4-fluoroaniline with 2-chloro-6-(trifluoromethyl)pyrazine in the presence of a base, followed by the reaction of the resulting intermediate with 3-methoxy-1-piperidine. Both methods have been reported to yield the desired product in good yields.

Scientific Research Applications

5-(4-fluorophenyl)-7-(3-methoxy-1-piperidinyl)pyrazolo[1,5-a]pyrimidine has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has shown promise as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs. In neuroscience, this compound has been used to study the mechanism of action of various neurotransmitters and receptors.

properties

IUPAC Name

5-(4-fluorophenyl)-7-(3-methoxypiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-24-15-3-2-10-22(12-15)18-11-16(13-4-6-14(19)7-5-13)21-17-8-9-20-23(17)18/h4-9,11,15H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOVRAHOHONFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC(=NC3=CC=NN32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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